2-(2-Methylcyclohexyl)hydrazinecarboxamide
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Overview
Description
2-(2-Methylcyclohexyl)hydrazinecarboxamide is an organic compound with the molecular formula C8H17N3O. It is a derivative of hydrazinecarboxamide, featuring a 2-methylcyclohexyl group attached to the hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclohexyl)hydrazinecarboxamide typically involves the amidation of carboxylic acid substrates. One common method is the direct amidation of 2-methylcyclohexanecarboxylic acid with hydrazinecarboxamide under catalytic or non-catalytic conditions . The reaction can be carried out in the presence of coupling agents or catalysts to enhance the yield and efficiency of the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclohexyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazinecarboxamide derivatives .
Scientific Research Applications
2-(2-Methylcyclohexyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclohexyl)hydrazinecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide
- (E)-2-(2-aminobenzylidene)hydrazinecarboxamide
- (E)-2-(hexan-2-ylidene)hydrazinecarboxamide
- (E)-2-(heptan-2-ylidene)hydrazinecarboxamide
Uniqueness
2-(2-Methylcyclohexyl)hydrazinecarboxamide is unique due to its specific structural features, such as the 2-methylcyclohexyl group, which may impart distinct chemical and biological properties compared to other hydrazinecarboxamide derivatives.
Properties
CAS No. |
6635-49-0 |
---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
[(2-methylcyclohexyl)amino]urea |
InChI |
InChI=1S/C8H17N3O/c1-6-4-2-3-5-7(6)10-11-8(9)12/h6-7,10H,2-5H2,1H3,(H3,9,11,12) |
InChI Key |
NJWPGKFBACMKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NNC(=O)N |
Origin of Product |
United States |
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